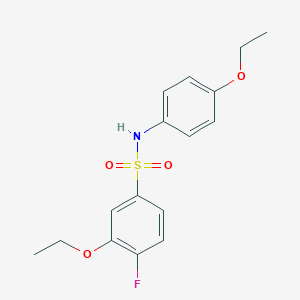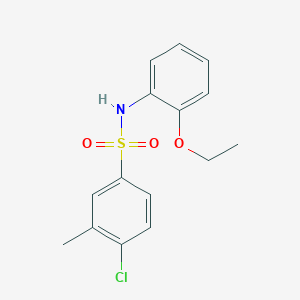
4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide (CEMBS) is a chemical compound that has gained attention in scientific research due to its potential applications in pharmaceuticals. CEMBS belongs to the class of sulfonamides, which are known for their antibacterial and diuretic properties. In
作用机制
The mechanism of action of 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of CA activity. CA catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, which is essential for many physiological processes. Inhibition of CA by 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide disrupts this process, leading to a decrease in bicarbonate production and an increase in acidity in the affected tissues. This, in turn, may lead to the death of cancer cells or the reduction of intraocular pressure in glaucoma.
Biochemical and Physiological Effects
4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its inhibitory activity against CA, 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide has been found to inhibit the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide has also been shown to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide in lab experiments is its potent inhibitory activity against CA isoforms. This makes it a useful tool for studying the role of CA in various physiological processes. However, one limitation of using 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide is its potential toxicity, which may limit its use in vivo. Additionally, the synthesis of 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide is a multistep process that requires specialized equipment and expertise, which may limit its availability to some researchers.
未来方向
There are several future directions for research on 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Another area of interest is the investigation of the potential applications of 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide in the treatment of other diseases, such as glaucoma, epilepsy, and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide and its effects on various physiological processes.
合成方法
The synthesis of 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide involves a multistep process that starts with the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base. The resulting intermediate is then treated with ammonia to yield 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.
科学研究应用
4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide has been studied for its potential applications in the treatment of various diseases. One study found that 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide exhibits potent inhibitory activity against carbonic anhydrase (CA) isoforms, which are enzymes involved in various physiological processes. Inhibition of CA has been linked to the treatment of glaucoma, epilepsy, and cancer. Another study showed that 4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide has antitumor activity against human breast cancer cells, indicating its potential as a chemotherapeutic agent.
属性
分子式 |
C15H16ClNO3S |
|---|---|
分子量 |
325.8 g/mol |
IUPAC 名称 |
4-chloro-N-(2-ethoxyphenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-15-7-5-4-6-14(15)17-21(18,19)12-8-9-13(16)11(2)10-12/h4-10,17H,3H2,1-2H3 |
InChI 键 |
TUNOIFFFKWCNBE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C |
规范 SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







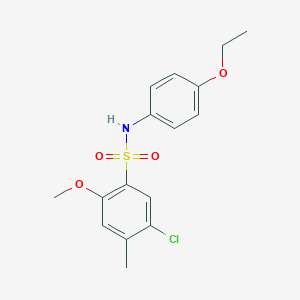

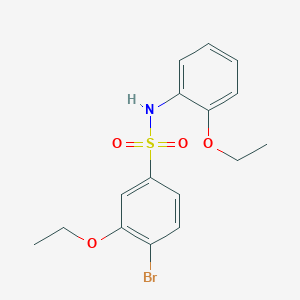
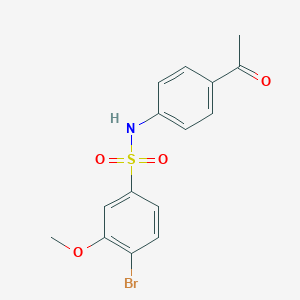
![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
